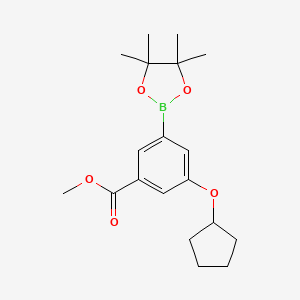![molecular formula C17H11FN4 B13055343 1-(2-Fluoro-[3,3'-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13055343.png)
1-(2-Fluoro-[3,3'-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine is a complex heterocyclic compound that features a fluorinated bipyridine moiety fused with a pyrrolopyridine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine typically involves multi-step processes that include the formation of the bipyridine core followed by the introduction of the fluorine atom and the construction of the pyrrolopyridine ring. Common synthetic methods include:
Suzuki Coupling: This method involves the coupling of halogenated pyridine derivatives with boronic acids in the presence of a palladium catalyst.
Stille Coupling: Similar to Suzuki coupling, this method uses organotin compounds instead of boronic acids.
Negishi Coupling: This method involves the coupling of organozinc compounds with halogenated pyridines.
Ullmann Coupling: This method involves the homocoupling of halogenated pyridines in the presence of copper catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above-mentioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:
Substitution: The fluorine atom in the bipyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Applications De Recherche Scientifique
1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a ligand in drug design and development, particularly in targeting specific enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in the study of biological processes and interactions, particularly in the context of fluorine-containing biomolecules.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . The bipyridine moiety facilitates coordination with metal ions, which can modulate the compound’s activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar electronic properties.
3-Fluoropyridine: Another fluorinated pyridine with different substitution patterns.
4-Fluoropyridine: A fluorinated pyridine with the fluorine atom at the para position.
Furo[2,3-b]pyridine: A related compound with a fused furan ring instead of a pyrrolopyridine ring.
Uniqueness
1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine is unique due to its combination of a fluorinated bipyridine moiety and a pyrrolopyridine ring. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C17H11FN4 |
|---|---|
Poids moléculaire |
290.29 g/mol |
Nom IUPAC |
1-(6-fluoro-5-pyridin-3-ylpyridin-2-yl)pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C17H11FN4/c18-17-14(13-2-1-7-19-10-13)3-4-16(21-17)22-9-6-12-5-8-20-11-15(12)22/h1-11H |
Clé InChI |
BWKLYWVXXTWOAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=C(N=C(C=C2)N3C=CC4=C3C=NC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



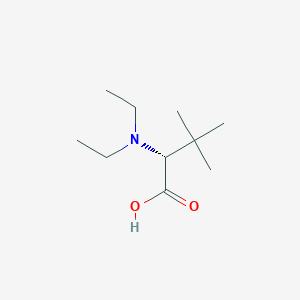
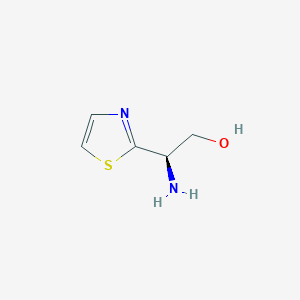
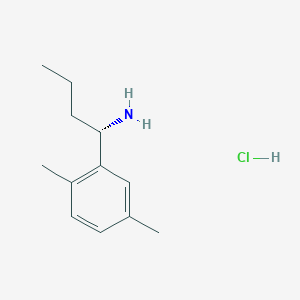
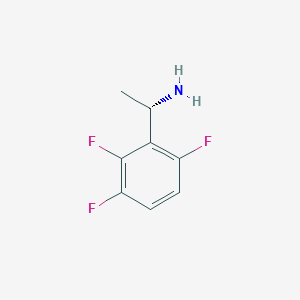
![1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine](/img/structure/B13055294.png)
![7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13055316.png)

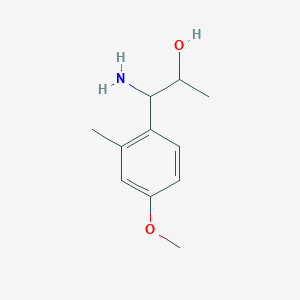
![(5AS,9AR)-1-(6-Ethoxypyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13055344.png)
![4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B13055350.png)
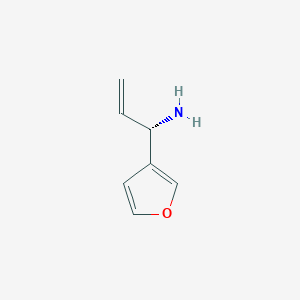
![Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13055358.png)
